1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
The compound 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a 4,5-dihydroimidazole derivative characterized by a partially saturated five-membered heterocyclic core. Key structural features include:
- Position 1: A 3,4-difluorobenzoyl group, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and influence binding interactions.
This structural framework is associated with diverse biological activities in analogous compounds, including antimicrobial, anti-inflammatory, and ligand-binding properties .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-14-5-4-12(9-15(14)19)16(23)21-7-6-20-17(21)26-10-11-2-1-3-13(8-11)22(24)25/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLPNOFFYPBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the Difluorophenyl Group: This step involves the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Nitrophenyl Group: This is typically done through a nucleophilic substitution reaction using nitrobenzene derivatives.
Formation of the Methanone Linkage: This involves the reaction of the intermediate compounds with appropriate carbonyl-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that imidazole derivatives can inhibit the growth of Escherichia coli , Staphylococcus aureus , and Candida albicans .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer potential. The presence of electron-withdrawing groups like nitro can enhance the cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated efficacy in inhibiting the proliferation of breast cancer cells through apoptosis induction .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of imidazole derivatives. In vitro studies have shown that certain imidazole compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Herbicidal Activity
The structural features of imidazoles allow them to act as herbicides by inhibiting specific metabolic pathways in plants. Compounds similar to 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been evaluated for their ability to control weed species in agricultural settings .
Insecticidal Properties
Imidazole derivatives have also been explored for their insecticidal properties. They can interfere with the nervous system of insects, providing a potential avenue for developing safer pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The 4,5-dihydroimidazole core is shared across several analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3,4-difluorobenzoyl and 3-nitrophenyl groups may enhance electrophilicity compared to analogs with methyl (), chlorine (), or bromine () substituents.
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound and analogs () could participate in hydrogen bonding or redox reactions, while sulfonyl groups () confer rigidity and stability.
- Biological Implications : Nitro groups (target) are often linked to antimicrobial activity, whereas xanthene derivatives () may exhibit fluorescence properties for sensing applications.
Biological Activity
The compound 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H14F2N4OS
- Molecular Weight: 348.37 g/mol
- CAS Number: 1334376-35-0
The structural components include a difluorobenzoyl moiety and a nitrophenylmethyl sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that imidazole derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under review has shown promising results in several assays:
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) = 32 µg/mL |
| Related Imidazole Derivative | Candida albicans | MIC = 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Induces apoptosis |
| HCT-116 (colon cancer) | 12.5 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The presence of the imidazole ring allows for interaction with various enzymes critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that imidazole derivatives can induce oxidative stress in target cells, leading to apoptosis.
- Membrane Disruption: The lipophilic nature of the difluorobenzoyl group may facilitate membrane penetration, disrupting cellular integrity.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against resistant bacterial strains. The results indicated that modifications in the benzoyl moiety significantly enhanced antimicrobial activity .
- Cytotoxicity Evaluation : Research conducted on related compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : A recent publication highlighted the role of sulfur-containing groups in enhancing the biological profile of imidazole derivatives, suggesting potential pathways for drug development .
Q & A
Q. What are the established synthetic routes for 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
The compound can be synthesized via multi-component condensation reactions, a common strategy for imidazole derivatives. For example, analogous syntheses involve combining substituted benzoyl chlorides, thiol-containing precursors (e.g., 3-nitrobenzyl mercaptan), and dihydroimidazole intermediates under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic bases (e.g., triethylamine) are often used to neutralize HCl byproducts . Yield optimization requires precise stoichiometric ratios (typically 1:1:1 for amine, carbonyl, and thiol components) and temperature control (80–100°C), as deviations can lead to side reactions like over-oxidation of the thiol group or incomplete cyclization.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how are data interpreted?
- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹ for the benzoyl group), C=N imidazole ring vibrations (~1600 cm⁻¹), and S–C stretching (~650 cm⁻¹) .
- NMR : NMR shows distinct signals for the dihydroimidazole protons (δ 3.2–4.0 ppm, multiplet), aromatic protons (δ 7.0–8.5 ppm), and the nitrophenyl group (δ 8.1–8.3 ppm). NMR confirms the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the imidazole ring .
- HPLC/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS ensures purity (>95%) and verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 406.3) .
Q. How can crystallographic data resolve ambiguities in the compound’s structural configuration?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical uncertainties. For example, SHELX programs are used for structure refinement, with Mercury CSD aiding in visualizing packing patterns and hydrogen-bonding networks . Key parameters include bond lengths (e.g., C–S bond ~1.78 Å) and torsion angles between the difluorobenzoyl and nitrophenyl groups. Discrepancies between computational models (DFT-optimized geometries) and experimental data can highlight dynamic conformational changes .
Advanced Research Questions
Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis while minimizing byproducts?
Advanced reactor designs (e.g., continuous-flow systems) improve heat/mass transfer and reduce side reactions. Statistical experimental design (DoE) methods, such as factorial or response surface models, identify critical parameters (e.g., residence time, catalyst loading). For example, a central composite design could optimize temperature (80–120°C) and solvent polarity to maximize yield and purity . Computational fluid dynamics (CFD) simulations further predict mixing efficiency in scaled-up reactors .
Q. What computational strategies are effective for predicting the compound’s reactivity and biological targets?
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitrophenyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity in nucleophilic substitutions .
- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes or receptors). The sulfanyl group’s flexibility may allow binding to cysteine residues in active sites, suggesting potential kinase inhibition .
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural refinement?
Disorder in the nitrophenyl or difluorobenzoyl groups can be addressed using SHELXL’s PART instruction to model alternative conformations. Residual electron density maps guide the placement of split positions. Constraints (e.g., SIMU, DELU) ensure realistic thermal motion modeling. Cross-validation with Hirshfeld surface analysis in CrystalExplorer verifies intermolecular interactions (e.g., C–H···O contacts) that stabilize the crystal lattice .
Q. What methodologies validate the compound’s stability under varying environmental conditions (pH, light, temperature)?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light conditions. Monitor degradation via HPLC at intervals (0–48 hrs).
- Kinetic Modeling : Arrhenius plots derived from accelerated stability testing (40–60°C) predict shelf life. For example, a first-order degradation rate at 40°C suggests hydrolytic cleavage of the imidazole ring under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
